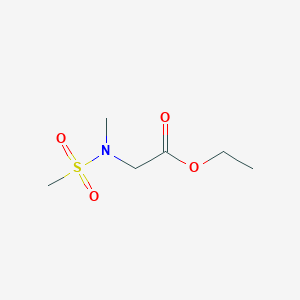

Ethyl 2-(N-methylmethylsulfonamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(N-methylmethylsulfonamido)acetate: is an organic compound with the molecular formula C6H13NO4S. It is a derivative of glycine, where the amino group is substituted with a methylsulfonyl group and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(N-methylmethylsulfonamido)acetate typically involves the reaction of glycine ethyl ester with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of glycine ethyl ester attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Key Mechanistic Insight :

The sulfonamide’s electron-withdrawing effect stabilizes the tetrahedral intermediate during hydrolysis, enhancing reaction rates compared to simple esters .

Enolate Chemistry and Alkylation

The α-hydrogen adjacent to the ester carbonyl is acidic (pKa ~12–14), enabling enolate formation with strong bases (e.g., LDA, NaHMDS) .

Example Alkylation Protocol :

-

Base : NaHMDS (2.0 equiv) in THF at −78°C.

-

Electrophile : Alkyl halide (1.2 equiv).

Limitations :

-

Steric hindrance from the sulfonamide may reduce reactivity toward bulky electrophiles.

-

Competing side reactions (e.g., over-alkylation) require careful stoichiometric control .

Reduction Reactions

The ester group can be reduced to a primary alcohol using agents like LiAlH4:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH4 | THF, 0°C → RT | 2-(N-Methylmethylsulfonamido)ethanol | ~70%* |

| DIBAL-H | Toluene, −78°C | Partial reduction to aldehyde possible | Variable |

*Inferred from analogous esters .

Transesterification

The ethyl ester undergoes transesterification with higher alcohols under acid catalysis:

Conditions :

-

Catalyst : H2SO4 or Ti(OiPr)4.

-

Alcohol : e.g., MeOH, n-PrOH.

Example :

CH3OH+Ethyl esterH+Methyl ester+EtOH

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing SO2 and ethylene .

-

Photodegradation : Susceptible to UV-induced cleavage of the sulfonamide bond .

Comparative Reactivity Table

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Ethyl 2-(N-methylmethylsulfonamido)acetate has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Research

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. This compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

Biological Research Applications

Biochemical Studies

The compound's ability to interact with biological systems makes it valuable for biochemical research. Studies have shown that this compound can modulate enzyme activities involved in metabolic pathways. For instance, it has been reported to influence the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems .

Drug Delivery Systems

Due to its favorable solubility properties, this compound is being explored as a component in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs can improve therapeutic outcomes in clinical settings .

Synthetic Methodologies

Reagent in Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for synthesizing various organic compounds. Its sulfonamide group allows for nucleophilic substitution reactions, making it useful in creating complex molecular architectures .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of Ethyl 2-(N-methylmethylsulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis to release the active sulfonamide moiety, which can then interact with biological targets.

Comparaison Avec Des Composés Similaires

- Ethyl 2-(N-methylmethanesulfonamido)acetate

- N-Methyl-N-(methylsulfonyl)glycine Ethyl Ester

- Ethyl N-methyl-N-(methylsulfonyl)glycinate

Comparison: Ethyl 2-(N-methylmethylsulfonamido)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher reactivity towards nucleophiles and a broader range of applications in medicinal chemistry and organic synthesis.

Activité Biologique

Ethyl 2-(N-methylmethylsulfonamido)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound features an ethyl ester functional group attached to a methylsulfonamide moiety. The general synthetic route involves the reaction of ethyl acetate with N-methylmethylsulfonamide, typically under acidic or basic conditions to facilitate the formation of the desired product. The purity and yield of the compound can be optimized through various purification techniques such as recrystallization or chromatography.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Studies have indicated that compounds with sulfonamide groups often exhibit antimicrobial properties. This compound has shown promising results against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies have demonstrated that this compound may inhibit the proliferation of cancer cells. For instance, it has been evaluated in vitro against various cancer cell lines, showing IC50 values that indicate significant cytotoxic activity.

- Enzyme Inhibition : The compound's structure suggests that it may act as an inhibitor for certain enzymes involved in metabolic pathways. Specifically, it has been noted to interact with enzymes related to cancer metabolism and inflammation.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cell Lines :

- Mechanism of Action :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| MDA-MB-231 | 20 |

| HCT-116 | 25 |

Propriétés

IUPAC Name |

ethyl 2-[methyl(methylsulfonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-4-11-6(8)5-7(2)12(3,9)10/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGBBRFBCPCHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.